REACTION_SMILES
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[C:1]([O:2][C:3](=[O:4])[N:8]1[CH:9]([CH2:19][OH:20])[CH:10]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH2:11][CH2:12]1)([CH3:5])([CH3:6])[CH3:7].[CH2:21]1[O:22][CH2:23][CH2:24][CH2:25]1.[ClH:26]>>[NH:8]1[CH:9]([CH2:19][OH:20])[CH:10]([c:13]2[cH:14][cH:15][cH:16][cH:17][cH:18]2)[CH2:11][CH2:12]1
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Name
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OCC1NCCC1c1ccccc1
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Type
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product
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Smiles
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OCC1NCCC1c1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |